Product packaging for 3-(6-Bromohexyl)-4-hexylthiophene(Cat. No.:CAS No. 827346-79-2)

3-(6-Bromohexyl)-4-hexylthiophene

Cat. No.: B14217383
CAS No.: 827346-79-2
M. Wt: 331.4 g/mol
InChI Key: QKBXXMBKEWHCSG-UHFFFAOYSA-N
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Description

3-(6-Bromohexyl)-4-hexylthiophene is a high-purity chemical reagent designed for advanced materials science research, particularly in the field of π-conjugated polymers . This compound serves as a critical precursor monomer for the synthesis of functionalized polythiophenes, a prominent class of organic semiconductors. Its molecular structure features a thiophene ring disubstituted with a hexyl chain and a bromo-terminated hexyl side chain. The bromine atom acts as a versatile reactive handle, enabling post-polymerization modifications via various coupling reactions to introduce a wide range of functional groups onto the polymer backbone. The primary research value of this dialkylthiophene derivative lies in its application for creating well-defined, multifunctional polythiophenes . These polymers are investigated for use in next-generation electronic devices, including organic photovoltaics (OPVs) , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) . The disubstitution pattern can enhance solubility and processability, which is crucial for the fabrication of thin-film devices. Furthermore, the bromoalkyl side chain allows researchers to synthesize block copolymers or attach specific moieties to tailor material properties such as bandgap, crystallinity, and charge transport. This makes this compound a key intermediate for developing self-plastifying and customized polymeric materials for academic and industrial R&D. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27BrS B14217383 3-(6-Bromohexyl)-4-hexylthiophene CAS No. 827346-79-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827346-79-2

Molecular Formula

C16H27BrS

Molecular Weight

331.4 g/mol

IUPAC Name

3-(6-bromohexyl)-4-hexylthiophene

InChI

InChI=1S/C16H27BrS/c1-2-3-4-7-10-15-13-18-14-16(15)11-8-5-6-9-12-17/h13-14H,2-12H2,1H3

InChI Key

QKBXXMBKEWHCSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC=C1CCCCCCBr

Origin of Product

United States

Polymerization Chemistry of 3 6 Bromohexyl 4 Hexylthiophene

Mechanistic Investigations of Regioregular Polymerization Techniques

The arrangement of the side chains on the polythiophene backbone, known as regioregularity, profoundly impacts the material's electronic and optical properties. For 3,4-disubstituted thiophenes, the primary concern shifts from head-to-tail vs. head-to-head coupling to achieving a consistent and defect-free polymer chain. The following sections explore the mechanistic details of key polymerization methods as they apply to the synthesis of poly(3-(6-Bromohexyl)-4-hexylthiophene).

Grignard Metathesis Polymerization (GRIM) Studies

Grignard Metathesis (GRIM) polymerization is a powerful chain-growth method for synthesizing regioregular poly(3-alkylthiophene)s. The mechanism for a 3,4-disubstituted thiophene (B33073) like this compound would proceed via a Kumada catalyst-transfer polycondensation (KCTP) mechanism. This process is initiated by a nickel catalyst, typically Ni(dppp)Cl₂.

The polymerization is understood to proceed via a quasi-"living" chain growth mechanism, which allows for precise control over the molecular weight by adjusting the monomer-to-initiator ratio. The reaction begins with the formation of a thiophene Grignard reagent. The nickel catalyst then undergoes oxidative addition to the C-Br bond of the monomer, followed by transmetalation with another monomer unit and subsequent reductive elimination to form a C-C bond, propagating the polymer chain. The catalyst is believed to "walk" along the growing polymer chain, which is characteristic of a chain-growth process. This controlled mechanism can lead to polymers with narrow molecular weight distributions (low polydispersity index, PDI).

For the specific monomer, this compound, the presence of the bromohexyl group introduces a potential site for side reactions. However, the reactivity of the aryl bromide is significantly higher than the alkyl bromide for the nickel catalyst, allowing for selective polymerization.

Suzuki-Miyaura Cross-Coupling Polymerization Analysis

Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction for forming C-C bonds. In the context of polymerization, it typically proceeds through a step-growth mechanism. For the polymerization of this compound, the monomer would need to be bifunctionalized, for instance, with boronic acid ester and halide groups at the 2- and 5-positions of the thiophene ring.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. While generally a robust method, achieving high molecular weight polymers can be challenging due to the strict stoichiometric balance required for step-growth polymerization. Side reactions, such as premature termination, can also limit the chain length. The presence of the bromohexyl side chain would need to be considered, as it could potentially interact with the palladium catalyst, although this is generally less of a concern than with more reactive functional groups.

Stille Cross-Coupling Polymerization Exploration

Stille cross-coupling polymerization is another palladium-catalyzed method that utilizes an organotin reagent and an organohalide. Similar to Suzuki-Miyaura polymerization, it is a step-growth process. To polymerize this compound via this method, the monomer would need to be derivatized with, for example, a stannyl group at one of the reactive positions (2 or 5) and a halide at the other.

The mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the polymer backbone. The Stille reaction is known for its tolerance to a wide range of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in completely removing tin residues from the final polymer, which can be detrimental to electronic device performance.

Direct Arylation Polymerization (DAP) Approaches

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as it avoids the pre-functionalization of one of the monomer coupling sites. For the polymerization of a 2-halo-3-(6-bromohexyl)-4-hexylthiophene monomer, DAP would involve the direct coupling with the C-H bond at the 5-position of another monomer unit.

This method is typically catalyzed by palladium complexes, often in the presence of a phosphine ligand and a base. The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway. A key challenge in DAP is controlling the regioselectivity of the C-H activation to avoid defects in the polymer chain. For 3,4-disubstituted thiophenes, the primary concern is ensuring exclusive α-α coupling between the 2 and 5 positions. The steric hindrance provided by the 3- and 4-substituents can help to direct the coupling to the less hindered α-positions. The choice of catalyst, ligand, solvent, and base is critical in achieving high molecular weight and defect-free polymers.

Oxidative Polymerization Processes

Oxidative polymerization is a straightforward and common method for synthesizing polythiophenes. It typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the polymerization of the thiophene monomer.

The mechanism is generally considered to be a step-growth process involving the formation of radical cations. The thiophene monomer is oxidized by FeCl₃ to form a radical cation, which then couples with another radical cation or a neutral monomer. This process continues to form the polymer chain. A major drawback of this method is the lack of control over the polymer's regioregularity and molecular weight, often leading to a broad molecular weight distribution. The reaction conditions, including the choice of solvent and the monomer-to-oxidant ratio, can significantly influence the properties of the resulting polymer. For 3,4-disubstituted thiophenes, the steric bulk of the side chains can help to promote a more regular polymer structure compared to 3-substituted thiophenes.

Control of Polymer Architecture and Molecular Weight Distribution

The ability to control the polymer architecture, including molecular weight and its distribution (polydispersity), is essential for tailoring the properties of poly(this compound) for specific applications.

Chain-growth polymerization methods, such as GRIM, offer the most precise control over molecular weight. By adjusting the ratio of monomer to initiator, the degree of polymerization can be effectively controlled, leading to predictable molecular weights and narrow polydispersity indices (PDI), typically below 1.5. This "living" nature of the polymerization also allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers.

In contrast, step-growth polymerizations like Suzuki-Miyaura and Stille couplings offer less direct control over molecular weight. High molecular weights are achieved by ensuring high monomer purity, precise stoichiometry, and high conversion rates. The PDI for these methods is typically around 2.0 or higher.

For Direct Arylation Polymerization, achieving high molecular weights with controlled PDI is an active area of research. The choice of catalyst system and reaction conditions plays a crucial role. By optimizing these parameters, it is possible to obtain polymers with reasonably controlled molecular weights.

Oxidative polymerization generally provides the least control over molecular weight and architecture, often resulting in polymers with broad molecular weight distributions and potential structural defects.

Below is a comparative table summarizing the expected outcomes for the polymerization of this compound using different methods, based on studies of similar 3,4-disubstituted thiophenes.

Polymerization MethodTypical Catalyst/InitiatorMechanismExpected Mₙ (kDa)Expected PDIControl over Architecture
Grignard Metathesis (GRIM)Ni(dppp)Cl₂Chain-growth10 - 1001.1 - 1.5High
Suzuki-MiyauraPd(PPh₃)₄Step-growth5 - 50> 2.0Moderate
StillePd(PPh₃)₄Step-growth10 - 60> 2.0Moderate
Direct Arylation (DAP)Pd(OAc)₂ / P(o-tol)₃Step-growth (CMD)10 - 801.5 - 3.0Moderate
Oxidative PolymerizationFeCl₃Step-growth (radical cation)5 - 30> 2.5Low

Stereochemical Control and Regioregularity Enhancement Strategies

The optoelectronic properties of polythiophenes are profoundly influenced by their regioregularity, which describes the arrangement of the side chains along the polymer backbone. rsc.orgmagtech.com.cnresearchgate.net For poly(3-alkylthiophene)s (P3ATs), three possible linkages can occur between monomer units, leading to different structural arrangements. magtech.com.cnresearchgate.net Highly regioregular polymers, particularly those with a high percentage of head-to-tail (HT) couplings, exhibit enhanced planarity, leading to improved π-electron delocalization, higher charge carrier mobility, and better performance in electronic devices. rsc.orgresearchgate.netacs.orgresearchgate.netkaist.ac.kr In contrast, regiorandom polymers, which contain a mix of head-to-head and tail-to-tail couplings, suffer from steric hindrance that twists the polymer backbone and disrupts conjugation. researchgate.net

Several synthetic methodologies have been developed to achieve high regioregularity in P3ATs. These include the McCullough method, the Rieke method, and Grignard Metathesis (GRIM) polymerization. magtech.com.cnresearchgate.net The GRIM method, in particular, is a powerful approach for the large-scale preparation of highly regioregular P3HT at non-cryogenic temperatures. nih.gov

Strategies to enhance regioregularity often focus on controlling the polymerization conditions. For polymers synthesized via oxidative coupling with FeCl3, for instance, regioregularity can be improved by lowering the monomer concentration, reducing the reaction temperature, and ensuring slow mixing of the reactants. rsc.org A novel approach involves the application of an external electric field (EEF) during the polymerization of 3-hexylthiophene (B156222), which has been shown to significantly improve the regioregularity of the resulting polymer. rsc.orgrsc.org

The introduction of different side chains can also impact the achievable regioregularity. For example, the synthesis of poly[(3-alkylthio)thiophene]s with linear alkylthio side chains resulted in lower regioregularity (76-78%) compared to their alkyl-substituted counterparts. nih.govntu.edu.tw However, this issue can be addressed by introducing more soluble branched side chains, which allowed for the synthesis of highly regioregular (99%) poly[3-(2-ethylhexylthio)thiophene]. ntu.edu.tw Precise control over the head-to-tail ratio in ester-functionalized polythiophenes has also been achieved using palladium-catalyzed direct arylation polycondensation (DArP). elsevierpure.com

Polymerization MethodKey FeaturesImpact on Regioregularity
Grignard Metathesis (GRIM) Powerful approach for large-scale synthesis. nih.govAchieves highly regioregular P3HT. nih.gov
FeCl3 Oxidative Coupling Low-cost catalyst and few synthetic steps. rsc.orgRegioregularity can be improved by controlling reaction conditions (temperature, concentration). rsc.org
Polymerization under EEF Application of an external electric field during synthesis. rsc.orgrsc.orgSignificantly improves the regioregularity of P3HT. rsc.orgrsc.org
Direct Arylation Polycondensation (DArP) Palladium-catalyzed method.Allows for precise control of the head-to-tail ratio in functionalized polythiophenes. elsevierpure.com

Synthesis of Block and Random Copolymers Incorporating Thiophene Units

The synthesis of copolymers allows for the fine-tuning of polythiophene properties by combining different monomer units into a single polymer chain. This can lead to materials with tailored electronic, optical, and morphological characteristics. Both block and random copolymers incorporating thiophene units can be synthesized through various controlled polymerization techniques.

Block Copolymers: Block copolymers are comprised of long sequences, or "blocks," of one monomer followed by a block of another. Their synthesis requires a living or controlled polymerization mechanism. Kumada Catalyst-Transfer Polycondensation (KCTP) is a prominent method for synthesizing various polythiophene copolymer structures, including block copolymers. rsc.org This technique allows for the sequential addition of different monomers to create well-defined block structures. nih.gov For example, a diblock copolymer can be prepared by extending a pre-formed poly(3-hexylthiophene) (P3HT) block with a second, different thiophene monomer. kuleuven.be This approach has been used to create all-conjugated triblock-like copolymers of P3HT and poly(3-(3,7-(S)-dimethyloctyloxy)thiophene) (P3AOT). kuleuven.be Another route to block copolymers involves the end-functionalization of P3HT to create a macroinitiator, which can then initiate the polymerization of a second, non-thiophene monomer, such as in the synthesis of poly(3-hexylthiophene)-b-poly(6-(pyren-1-yloxy)hexyl methacrylate) via Atom Transfer Radical Polymerization (ATRP). acs.org

Random Copolymers: In random copolymers, the different monomer units are distributed randomly along the polymer chain. These are typically synthesized by the simultaneous polymerization of two or more comonomers. For instance, gradient sequence copolymers of 3-hexylthiophene and 3-(6-bromohexyl)thiophene (B3186595) have been synthesized using catalyst transfer polycondensation. acs.org The reactivity ratios of the comonomers are a critical factor in determining the final copolymer structure. rsc.org Monomers with similar structures, such as 3-dodecylthiophene and 3-(6-bromo)hexylthiophene, have nearly equivalent reactivity to 3-hexylthiophene, leading to the formation of random copolymers in batch copolymerizations. rsc.org In contrast, monomers with significantly different steric bulk, like 3-(2-ethylhexyl)thiophene, are less reactive and tend to form gradient copolymers. rsc.org

Copolymer TypeSynthetic StrategyExample
Block Copolymer Sequential monomer addition via Kumada Catalyst-Transfer Polycondensation (KCTP). rsc.orgnih.govP3AOT-P3HT-P3AOT triblock-like copolymer. kuleuven.be
Block Copolymer P3HT macroinitiator for Atom Transfer Radical Polymerization (ATRP). acs.orgP3HT-b-poly(6-(pyren-1-yloxy)hexyl methacrylate). acs.org
Random Copolymer Simultaneous copolymerization of monomers with similar reactivity. rsc.orgCopolymers of 3-hexylthiophene and 3-(6-bromohexyl)thiophene. acs.org

Post-Polymerization Functionalization and Derivatization Routes

Post-polymerization functionalization is a powerful strategy for introducing a wide variety of functional groups onto a pre-synthesized polymer backbone. nih.govacs.org This approach is particularly valuable for incorporating functionalities that might not be compatible with the initial polymerization conditions. nih.govacs.orgjst.go.jp Poly[this compound] is an ideal precursor for such modifications, as the bromohexyl side chain serves as a versatile reactive handle for further chemical transformations. researchgate.net

A common and effective derivatization route involves the nucleophilic substitution of the side-chain bromide. For example, poly[3-(6-bromohexyl)thiophene] can be readily converted to its azide-functionalized derivative by reaction with sodium azide. cmu.edu This azide group can then participate in copper-catalyzed or strain-promoted "click chemistry" reactions, specifically the Huisgen 1,3-dipolar cycloaddition with various alkynes. acs.orgubc.ca This allows for the attachment of a wide range of complex molecules and functional groups. acs.orgubc.caacs.org

Other nucleophiles can also be employed to displace the bromide. Reaction with potassium thioacetate followed by reduction can yield a thiol-functionalized polythiophene. cmu.eduarkat-usa.org Similarly, reaction with thiourea followed by hydrolysis also produces the mercaptohexyl-substituted polymer. arkat-usa.org Furthermore, the bromide can be converted to an iodo group via the Finkelstein reaction using sodium iodide, or used to introduce amine and carboxylic acid functionalities. cmu.eduarkat-usa.org

Another advanced strategy involves a lithium-bromine exchange on the polymer backbone itself, rather than the side chain. This method has been used to functionalize the 4-position of P3HT by first brominating the polymer and then treating it with n-butyllithium to form a lithiated intermediate. nih.govacs.orgacs.org This polyanion can then be quenched with various electrophiles to introduce ketones, alcohols, silyl groups, fluorine, or azides directly onto the conjugated backbone. nih.govacs.orgacs.org

Precursor PolymerReagent(s)Functional Group IntroducedSubsequent Reactions
Poly[3-(6-bromohexyl)thiophene]Sodium Azide (NaN3)Azide (-N3)Copper-catalyzed or copper-free "click" chemistry with alkynes. acs.orgcmu.eduubc.caacs.org
Poly[3-(6-bromohexyl)thiophene]1. Potassium Thioacetate2. LAHThiol (-SH)-
Poly[3-(6-bromohexyl)thiophene]1. Thiourea2. Basic HydrolysisThiol (-SH)-
Poly[3-(6-bromohexyl)thiophene]Sodium Iodide (NaI)Iodide (-I)-
Brominated P3HT (Br-P3HT)1. n-BuLi2. Electrophile (e.g., Tosyl Azide)Azide (-N3) on backboneClick chemistry. acs.orgacs.org
Brominated P3HT (Br-P3HT)1. n-BuLi2. Electrophile (e.g., Aldehydes, Anhydrides)Secondary Alcohol, Ketone on backbone-

Electronic Structure and Charge Transport Mechanisms in Poly 3 6 Bromohexyl 4 Hexylthiophene and Its Derivatives

Theoretical Elucidation of Electronic Band Structures in Conjugated Polymers

The electronic properties of conjugated polymers like polythiophenes are determined by their unique electronic structure, characterized by a valence band and a conduction band separated by an energy gap. nih.govscispace.com Theoretical models, particularly those based on quantum chemical calculations such as Density Functional Theory (DFT), are crucial for understanding these properties. mdpi.comresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer chain form the basis of the valence and conduction bands, respectively. mdpi.com The energy difference between the HOMO and LUMO levels defines the band gap (Eg), a critical parameter that dictates the polymer's optical and electronic characteristics. scispace.commdpi.com For polythiophenes, the band gap is influenced by the degree of polymerization; as the chain length increases, the HOMO energy level increases while the LUMO energy level decreases, resulting in a smaller band gap. mdpi.com This phenomenon is analogous to the quantum confinement effect observed in inorganic semiconductors. mdpi.com

Calculations for various polythiophene derivatives show that substituents on the thiophene (B33073) ring can significantly alter the HOMO and LUMO energy levels and, consequently, the band gap. mdpi.com For instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. In the case of poly(3-(6-bromohexyl)-4-hexylthiophene), the bromohexyl and hexyl side chains primarily influence solubility and morphology, but the bromine atom, being electron-withdrawing, can have a subtle electronic effect. DFT calculations are used to predict these energy levels with reasonable accuracy, providing insight into the material's potential performance in devices. mdpi.comchula.ac.th

Table 1: Calculated Electronic Properties of Polythiophene (PT) Oligomers with Increasing Degree of Polymerization (DP) Data derived from DFT B3LYP/6-31G(d) calculations.

Degree of Polymerization (n)HOMO (eV)LUMO (eV)Band Gap (eV)
1-6.54-0.875.67
2-5.98-1.544.44
5-5.32-2.213.11
10-5.01-2.532.48
20-4.85-2.702.15
30-4.79-2.752.04

Fundamental Principles of Charge Carrier Generation and Transport in Polythiophenes

Charge carrier generation in polythiophenes typically occurs through photoexcitation or chemical doping. Upon absorption of a photon with energy greater than the band gap, an electron is promoted from the valence band (HOMO) to the conduction band (LUMO), creating an electron-hole pair known as an exciton (B1674681).

The transport of these charge carriers is a complex process influenced by the material's morphology, which includes both ordered (crystalline) and disordered (amorphous) regions. ntu.edu.twaip.org In the crystalline domains, where polymer chains are well-aligned, charge transport can be described by a band-like model where charges are delocalized. nih.gov However, in the more common disordered state of semiconducting polymers, charge transport is typically dominated by a hopping mechanism. ntu.edu.twaip.org

Exciton Dynamics and Energy Transfer Pathways within Polymer Systems

Upon photoexcitation, the primary species formed is an exciton, which is a quasi-particle consisting of an electron and a hole bound by Coulombic attraction. frontiersin.org The dynamics of these excitons—their creation, diffusion, and eventual decay—are central to the function of optoelectronic devices. frontiersin.orgnih.govarxiv.org

Exciton dynamics in conjugated polymers are complex, spanning multiple time scales from femtoseconds to picoseconds and beyond. frontiersin.orgarxiv.orgresearchgate.net Ultrafast processes (femtoseconds) are typically intrachain events, involving the interaction of the exciton with the polymer's nuclear vibrations (phonons). frontiersin.orgarxiv.org This coupling can lead to the formation of an "exciton-polaron," where the exciton becomes self-localized due to local planarization of the polymer backbone. researchgate.net

Over longer timescales (post-picoseconds), excitons can move through the material. arxiv.org This energy transfer can occur between different segments of the same polymer chain (intrachain) or between different chains (interchain). nih.govarxiv.org Two primary mechanisms govern this incoherent energy transfer:

Förster Resonance Energy Transfer (FRET): A non-radiative, long-range process that occurs through dipole-dipole coupling. It is dominant when there is significant spectral overlap between the emission of the donor chromophore and the absorption of the acceptor chromophore.

Dexter Energy Transfer: A short-range process requiring wavefunction overlap between the donor and acceptor, involving the simultaneous exchange of two electrons.

The efficiency of these energy transfer processes is highly dependent on the spatial arrangement and energetic landscape of the polymer chains. frontiersin.org Ultimately, the exciton will decay, either radiatively by emitting a photon (fluorescence) or non-radiatively through various quenching pathways. Efficient exciton dissociation into free charge carriers is crucial for photovoltaic applications. rsc.org

Influence of Polymer Conformation and Packing on Electronic Coupling

The optoelectronic properties of conjugated polymers are not solely determined by the chemical structure of the monomer but are profoundly influenced by the polymer's solid-state morphology, including chain conformation and intermolecular packing. nih.gov The arrangement of polymer chains dictates the degree of electronic coupling between them, which is essential for efficient charge transport. ntu.edu.tw

Key structural factors include:

Regioregularity: In substituted polythiophenes like poly(3-hexylthiophene), the regular head-to-tail (HT) coupling of monomer units allows the polymer to adopt a planar conformation. This planarity maximizes π-orbital overlap along the backbone, enhancing intrachain charge mobility. cmu.edu Irregular head-to-head or tail-to-tail couplings introduce steric hindrance, forcing the thiophene rings to twist and disrupting conjugation. cmu.edu

Crystallinity and π-π Stacking: Regioregular polythiophenes can self-assemble into ordered, lamellar structures. ntu.edu.tw In these crystalline regions, the planar backbones stack on top of each other, facilitating interchain charge transport through the overlapping π-orbitals. The distance between these stacked layers is a critical parameter for electronic coupling. nih.gov

Backbone Curvature: The introduction of different monomer units can induce curvature in the polymer backbone. While a high degree of curvature can disrupt packing and decrease order, a moderate amount can sometimes lead to optimal charge-carrier mobilities by balancing solubility and solid-state packing. acs.org

Studies on poly(3-hexylthiophene) have shown that disorder in the electronic structure arises primarily from the conformational variations of individual chains, such as ring torsions and chain bending. nih.gov Therefore, processing conditions that promote planarization and ordered packing are critical for achieving high charge mobility in devices. nih.gov

Investigation of Doping Mechanisms and Their Impact on Conductivity

In their pristine state, conjugated polymers like polythiophenes are semiconductors with relatively low intrinsic electrical conductivity (typically 10⁻¹⁰ to 10⁻⁸ S/cm). wikipedia.org To significantly increase their conductivity for applications such as transparent electrodes, a process called doping is employed. Doping involves introducing chemical species (dopants) that either remove electrons from (oxidation or p-type doping) or add electrons to (reduction or n-type doping) the polymer's conjugated backbone. wikipedia.orgpressbooks.pub

The primary mechanism for doping polythiophenes is oxidative or p-type doping. pressbooks.pub Oxidizing agents, such as iodine or ferric chloride (FeCl₃), remove electrons from the π-system of the polymer. pressbooks.pub This process creates a positive charge on the polymer chain, which is a mobile charge carrier known as a polaron. As the doping level increases, a second electron can be removed from the same location, creating a doubly charged, spinless carrier called a bipolaron. These generated charge carriers dramatically increase the material's conductivity. pressbooks.pub

The impact of doping is profound:

Increased Carrier Concentration: Doping directly increases the number of mobile charge carriers (holes in p-type doping), which is a key component of conductivity (σ = neμ, where n is carrier concentration, e is elementary charge, and μ is mobility). nih.gov

Modified Electronic Structure: The introduction of dopants creates new electronic states within the polymer's band gap. These polaron and bipolaron states facilitate charge transport and can lead to a significant reduction in the optical absorption in the visible range, making heavily doped films transparent. princeton.edu

Enhanced Conductivity: Even at very low doping levels (<1%), the conductivity of polythiophenes can increase by several orders of magnitude. wikipedia.org With optimal doping, conductivities can reach values comparable to metals. For example, doped poly(3-hexylthiophene) has achieved conductivities of 50 S/cm, and other polythiophene derivatives have reached over 1000 S/cm. princeton.edu

Doping can be achieved through various methods, including exposure to chemical vapors, solution processing with dopants, or electrochemical methods. pressbooks.pubnih.gov The choice of dopant and doping method can affect not only the final conductivity but also the stability and morphology of the polymer film. nih.gov

Optoelectronic and Photophysical Properties of Polymers Derived from 3 6 Bromohexyl 4 Hexylthiophene

Spectroscopic Analysis of Light Absorption and Emission Processes

The light absorption and emission properties of conjugated polymers are fundamental to their application in optoelectronic devices. These properties are governed by the electronic transitions between the π and π* orbitals of the conjugated backbone.

In a study comparing poly(3-hexylthiophene) (P3HT) with its derivative brominated at the 4-position of the thiophene (B33073) ring (Br-P3HT), significant differences in their spectroscopic properties were observed. acs.org In chloroform (B151607) solution, P3HT exhibits a primary absorption peak (λ_max) at 451 nm. acs.org In contrast, Br-P3HT shows a blue-shifted absorption maximum at 350 nm, indicating that the bromine substitution on the backbone disrupts the π-conjugation to some extent. acs.org

Upon transitioning from solution to a solid thin film, conjugated polymers like P3HT often exhibit a red-shift (bathochromic shift) in their absorption spectra. This is due to the planarization of the polymer chains and the formation of ordered, π-stacked aggregates in the solid state, which enhances interchain interactions. acs.orgaps.org For instance, P3HT thin films show an absorption maximum around 530 nm with a distinct vibronic shoulder at approximately 600 nm, which is a hallmark of crystalline, ordered domains. acs.org The optical band gap for regioregular P3HT films is estimated to be around 1.9 eV. nih.gov

The photoluminescence (PL) spectra of these polymers provide insights into their emissive properties. In solution, P3HT excited at 400 nm displays characteristic emission peaks. acs.org The brominated derivative, Br-P3HT, also luminesces but its emission profile is consistent with its blue-shifted absorption. acs.org The emission from P3HT films is influenced by the degree of order, with contributions from both intrachain and interchain states. aps.org The introduction of bromine onto the polymer backbone in Br-P3HT leads to a non-conductive nature and an absence of the π-π stacked backbone structure typically seen in P3HT films. acs.org

Copolymers incorporating 3-(6-bromohexyl)thiophene (B3186595) units alongside 3-hexylthiophene (B156222) units, such as poly[(3-(6-bromohexyl)thiophene)-ran-(3-hexylthiophene)], have been synthesized. researchgate.net The reactivity of the bromo-functionalized monomer is similar to that of 3-hexylthiophene, leading to the formation of random copolymers. researchgate.net The optical properties of such copolymers can be tuned by varying the monomer ratio. For example, studies on similar copolymers of P3HT and thiophene have shown that the optical band gap can be decreased from 2.78 eV for pure P3HT to 1.88 eV for a copolymer with 30% thiophene, demonstrating the ability to tailor the absorption profile. rdd.edu.iq

PropertyP3HTBr-P3HT (Backbone Brominated)
Absorption λ_max (Solution) 451 nm350 nm
Absorption λ_max (Thin Film) 530 nm (with shoulder at ~600 nm)-
Optical Band Gap (E_g) ~1.9 eV (film)3.0 eV
HOMO Level -4.9 eV-5.7 eV
LUMO Level -3.0 eV-2.7 eV
Data sourced from cyclic voltammetry and absorption spectroscopy measurements. acs.orgnih.gov

Photoluminescence Quenching Phenomena in Polymer Blends and Matrices

Photoluminescence (PL) quenching is a critical process in organic photovoltaic devices, as it signifies the dissociation of photogenerated excitons into free charge carriers. This phenomenon occurs when a donor polymer, such as a polythiophene derivative, is blended with an electron acceptor material. The efficiency of this charge transfer process is a key determinant of solar cell performance. researchgate.netresearchgate.net

In blends of P3HT with fullerene derivatives like phenyl-C61-butyric acid methyl ester (PCBM), the PL of P3HT is strongly quenched. researchgate.net This indicates an efficient transfer of an electron from the excited P3HT (donor) to the PCBM (acceptor). The quenching process is highly dependent on the proximity of the exciton (B1674681) to the donor-acceptor interface. Studies have shown that PL quenching occurs for excitons generated within a diffusion length of about 5 nm from the heterojunction. aps.org

The introduction of functional groups can affect the quenching efficiency. Blending P3HT with various acceptors, both fullerene-based and non-fullerene, demonstrates that the degree of PL quenching can be an indicator of the blend's efficiency in dissociating excitons. researchgate.netresearchgate.net For instance, the PL quenching of P3HT by the non-fullerene acceptor N2200 was found to be more efficient than by PCBM, suggesting it could be a more promising material for photovoltaic applications. researchgate.net Carbon nanotubes (CNTs) are also known to be effective fluorescence quenchers for P3HT due to efficient charge transfer. researchgate.netnih.gov

For polymers derived from 3-(6-bromohexyl)-4-hexylthiophene, the presence of the bromine atom can influence the morphology and electronic coupling within a blend, thereby affecting PL quenching. While specific studies on the quenching of poly(this compound) are limited, research on gradient copolymers of 3-hexylthiophene and 3-(6-bromohexyl)thiophene, which were subsequently functionalized with C60, shows a method to covalently link the donor and acceptor moieties. acs.org This approach aims to improve the charge transfer process by ensuring intimate contact between the components. The quenching of luminescence is often a desired outcome in solar cells, but in applications like organic light-emitting diodes (OLEDs), preventing PL quenching in the solid state is crucial. diva-portal.org

Fundamental Studies of Charge Separation and Recombination Kinetics

In the well-studied P3HT:PCBM system, charge generation is an ultrafast process. nih.gov However, the generated charges are also subject to recombination, where a free electron and hole meet and annihilate each other, either geminately (the original pair) or non-geminately (from different excitons). This recombination is a major loss mechanism. Studies have shown that recombination occurs over a wide range of timescales, from picoseconds to microseconds. nih.gov

The morphology of the polymer blend, including the size and purity of the donor and acceptor domains, plays a crucial role in charge recombination kinetics. nih.govntu.edu.tw In blends with larger, more crystalline P3HT domains, charge transport is more efficient, which can help separate charges and reduce the probability of recombination. ntu.edu.tw Conversely, disorganized interfaces can act as traps for charge carriers, enhancing recombination.

The modification of the polymer structure, such as through the introduction of a bromohexyl side chain, can influence these kinetics. The bromine atom's electronegativity and size can alter the polymer's packing, crystallinity, and energy levels. In hybrid solar cells using P3HT and TiO2 nanorods, modifying the interface with dye molecules was shown to increase the recombination resistance, leading to improved device performance. ntu.edu.tw This highlights the importance of interfacial engineering. While direct studies on the charge recombination kinetics in polymers derived solely from this compound are not widely available, it is established that the combination of P3HT with an acceptor like PCBM is a model system for understanding these fundamental processes. nih.gov

Interfacial Energy Level Alignment in Heterojunction Architectures

The alignment of energy levels at the interface between the electron donor and electron acceptor materials is a critical factor governing the performance of organic heterojunction devices. Efficient charge separation requires that the Lowest Unoccupied Molecular Orbital (LUMO) of the donor be higher than the LUMO of the acceptor, providing the driving force for electron transfer. Similarly, the Highest Occupied Molecular Orbital (HOMO) levels dictate the open-circuit voltage (Voc) of the solar cell. ucla.edu

Photoelectron spectroscopy is a powerful technique used to investigate the energy level alignment at these interfaces. ucla.educapes.gov.br For the standard P3HT:PCBM bulk heterojunction, it has been shown that a P3HT-rich layer tends to form at the top surface of the film. ucla.edu The energy level alignment can be influenced by the work function of the underlying substrate and the concentration of the acceptor material. ucla.educapes.gov.br

The electronic properties of Br-P3HT, a model compound related to polymers derived from this compound, have been determined using cyclic voltammetry. acs.org Br-P3HT exhibits a deeper HOMO level (-5.7 eV) and a higher LUMO level (-2.7 eV) compared to P3HT (HOMO ~ -4.9 eV, LUMO ~ -3.0 eV). acs.org This significant shift in energy levels has profound implications for device architecture.

The deeper HOMO level in Br-P3HT would theoretically lead to a higher open-circuit voltage in a solar cell, assuming a suitable acceptor is used. However, the driving force for electron transfer (the offset between the donor LUMO and acceptor LUMO) would be different from that in a P3HT-based device. For example, when paired with PCBM (LUMO ~ -3.9 eV), the driving force for electron transfer from Br-P3HT would be larger than from P3HT. The alignment of these energy levels is crucial not only for charge separation but also for minimizing energy loss during charge transfer. researchgate.netresearchgate.net

CompoundHOMO (eV)LUMO (eV)Band Gap (Electrochemical) (eV)
P3HT -4.9-3.01.9
Br-P3HT -5.7-2.73.0
PCBM (Acceptor) -6.1-3.92.2
Energy levels for P3HT and Br-P3HT are from cyclic voltammetry. acs.org PCBM values are typical literature values for comparison. ucla.edu

Advanced Characterization Methodologies for Polymer Architecture and Nanoscale Morphology

Spectroscopic Probes for Electronic Structure and Chemical Composition

Spectroscopic techniques that probe the electronic states and elemental composition of a material are crucial for understanding and optimizing conjugated polymers for electronic devices.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) , Ultraviolet Photoelectron Spectroscopy (UPS) , and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques that provide a comprehensive picture of the electronic landscape of a polymer thin film.

NEXAFS spectroscopy investigates the unoccupied electronic states by exciting core-level electrons to empty orbitals. By varying the angle of the incident polarized X-ray beam, the orientation of specific molecular moieties, such as the thiophene (B33073) rings, can be determined. ntu.edu.tw For polythiophenes like P3HT, NEXAFS of the Carbon K-edge reveals distinct resonances corresponding to C 1s → π* (C=C) and C 1s → σ* (C-C, C-H) transitions, which serve as fingerprints for the chemical environment. ntu.edu.tw

UPS is used to probe the valence band (occupied electronic states) and determine key electronic parameters such as the ionization potential and the highest occupied molecular orbital (HOMO) level relative to the Fermi level. rsc.orgresearchgate.net For P3HT films, UPS studies have shown that thermal annealing, which improves crystallinity, leads to a lower ionization energy and a higher density of states near the valence band edge. rsc.orgrsc.org

XPS provides information on the elemental composition and chemical bonding states at the polymer surface. By analyzing the core-level spectra (e.g., C 1s, S 2p), one can identify different chemical species and detect oxidation or degradation. In P3HT, for example, XPS can be used to monitor the photo-oxidation of the sulfur atom, which proceeds through sulfoxide (B87167) and sulfone intermediates, and to characterize the integrity of the hexyl side chains. nih.gov A characteristic π → π* shake-up feature in the C 1s spectrum can also be used to analyze electronic transitions. rsc.org

Table 1: Illustrative Spectroscopic Data for P3HT Films

This table presents typical data for P3HT as an example of the information obtained from these spectroscopic techniques.

TechniqueParameter MeasuredTypical Finding for P3HTSignificance
NEXAFS C 1s → π* (C=C) transitionProminent peak around 285 eV. ntu.edu.twConfirms the presence of conjugated backbones. Angle-resolved measurements reveal molecular orientation (e.g., edge-on vs. face-on).
UPS Ionization Energy4.45 eV - 4.90 eV, depending on substrate and processing. researchgate.netDetermines the energy required to remove an electron; crucial for energy level alignment in devices.
HOMO Level~0.2 eV below Fermi level for annealed films. rsc.orgPosition of the highest occupied molecular orbital dictates hole injection/extraction efficiency.
XPS S 2p Binding Energy~164 eV for thiophenic sulfur.Identifies the chemical state of sulfur; shifts indicate oxidation, which degrades electronic properties. nih.gov
C 1s π→π* Shake-upSatellite peak ~6.0 eV above the main C 1s peak. rsc.orgIndicates the primary electronic transition and confirms π-conjugation.

Scattering Techniques for Polymer Chain Packing and Crystallinity

The arrangement of polymer chains in the solid state dictates charge transport efficiency. X-ray scattering techniques are indispensable for probing the nanoscale and mesoscale order in polymer thin films.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing-Incidence X-ray Scattering (GIXS) are the primary methods for determining the crystal structure and orientation of polymer chains in thin films. For P3HT, GIWAXS patterns typically reveal a lamellar stacking structure. The (h00) diffraction peaks indicate the stacking distance between polymer backbones along the alkyl side-chain direction, while the (010) peak corresponds to the π-stacking distance between adjacent thiophene rings, which is critical for charge hopping.

Small-Angle X-ray Scattering (SAXS) probes larger-scale structures, such as the "long period" in semicrystalline polymers, which is the combined thickness of one crystalline lamella and one amorphous layer. researchgate.net For P3HT, resonant tender X-ray scattering tuned to the sulfur K-edge can drastically enhance the contrast between crystalline and amorphous regions, allowing for precise measurement of the long period even in thin films. researchgate.net

Table 2: Illustrative X-ray Scattering Data for Semicrystalline P3HT Films

This table presents typical data for P3HT as an example of the information obtained from these scattering techniques.

TechniqueParameter MeasuredTypical Value for P3HTSignificance
GIWAXS Lamellar Stacking Distance (d₁₀₀)~1.6 nmCorresponds to the distance between polymer backbones separated by interdigitated hexyl chains.
π-Stacking Distance (d₀₁₀)~0.38 nmThe distance between stacked thiophene rings; a smaller distance generally correlates with higher charge mobility.
SAXS Long Period (Lp)~14.5 nmRepresents the repeating unit of crystalline and amorphous domains, indicating the degree of nanoscale order. researchgate.net
Lamellar Thickness (dc)~5.6 nmThe average thickness of the crystalline regions within the lamellar structure. researchgate.net

High-Resolution Microscopy for Nanoscale Structural Elucidation

While scattering techniques provide ensemble-averaged structural information, high-resolution microscopy techniques visualize the surface and bulk morphology at the nanoscale, revealing details about domain size, phase separation, and local ordering.

Atomic Force Microscopy (AFM) is used to map the surface topography of polymer films. In P3HT, AFM reveals that thermal annealing or solvent vapor treatment can increase the surface roughness and promote the formation of fibrillar crystalline domains. acs.orgcsic.es The root-mean-square (RMS) surface roughness for a P3HT film can be on the order of a few nanometers. acs.org

Transmission Electron Microscopy (TEM) provides direct imaging of the bulk morphology. For polymer blends, such as those used in organic solar cells, TEM can visualize the phase separation between the donor polymer and acceptor material. In P3HT, energy-filtered TEM (EFTEM) has been used to map the nanoscale morphology, revealing interconnected fibrillar networks with diameters around 15 nm. nih.gov

Scanning Tunneling Microscopy (STM) can achieve atomic or molecular resolution on conductive substrates, providing unprecedented insight into the packing of individual polymer chains. STM studies of P3HT monolayers on graphite (B72142) have resolved individual polymer backbones, showing that they form well-defined crystalline domains with an average interchain distance of approximately 1.41 nm. nih.govbohrium.com

Table 3: Illustrative Microscopy Data for P3HT Nanostructures

This table presents typical data for P3HT as an example of the information obtained from these microscopy techniques.

TechniqueParameter MeasuredTypical Finding for P3HTSignificance
AFM Surface Roughness (RMS)~4.4 nm for spin-coated films. acs.orgIndicates the smoothness of the film and can correlate with the underlying crystalline morphology.
Fibril/Domain SizeFibril widths of tens of nanometers.Visualizes the size and distribution of crystalline regions which act as charge transport pathways.
TEM Fibril DimensionsAverage length ~70 nm, diameter ~15 nm. nih.govProvides direct measurement of the size of crystalline nanostructures within the bulk film.
STM Interchain Distance~1.41 nm in self-assembled monolayers. bohrium.comOffers direct visualization of molecular packing at the sub-nanometer scale.
Chain ConformationObservation of chain-extended structures. nih.govReveals how individual polymer chains are arranged within a crystalline domain.

Rheological Studies of Polymer Solutions and Thin Film Formation

The rheological properties of the polymer solution are critical as they govern the fluid dynamics during solution-based processing techniques like spin-coating and printing, which in turn determine the final thin-film morphology and device performance.

Rheological studies involve measuring the flow behavior (viscosity) of polymer solutions as a function of shear rate, concentration, and temperature. For polythiophenes, the formation of aggregates in solution is a key phenomenon that affects viscosity and the resulting film structure.

Solution Aggregation: In "good" solvents like chloroform (B151607), P3HT exists as disordered coils. In "poor" solvents or upon cooling, chains aggregate to form more planar, ordered structures, which can be detected by changes in the solution's color (solvatochromism) and an increase in viscosity. These pre-formed aggregates in solution are believed to be crucial for seeding the growth of crystalline domains during film casting.

Viscoelastic Properties: The viscoelasticity of the polymer solution influences the leveling of the film and the response to the high shear forces during spin-coating. By controlling the polymer's molecular weight and the solvent choice, the solution's rheology can be tailored to achieve the desired film thickness and morphology. ntu.edu.tw

Thin Film Formation Dynamics: The transition from a liquid solution to a solid thin film is a complex process involving solvent evaporation, gelation, and crystallization. The rate of solvent evaporation, influenced by solvent boiling point and processing temperature, has a profound impact on the degree of crystallinity and molecular ordering in the final P3HT film. csic.esiastate.edu

Research Applications in Organic Electronic and Optoelectronic Devices

Organic Photovoltaics (OPVs): Material Design and Device Physics Investigations

There is no available research specifically investigating the use of 3-(6-Bromohexyl)-4-hexylthiophene as a primary material in organic photovoltaic devices. The exploration of this monomer for active layer design, interfacial engineering, or in advanced device architectures has not been reported.

Active Layer Morphology Optimization for Enhanced Performance

No studies were found that focus on the optimization of active layer morphology using This compound . Research in this area typically involves well-established donor or acceptor materials, and this specific monomer does not appear to have been utilized for this purpose.

Tandem Cell Architectures and Advanced Device Concepts

There is no evidence of This compound being incorporated into tandem cell architectures or other advanced organic solar cell concepts. Research on tandem cells typically utilizes materials with specific and complementary absorption spectra, and this monomer has not been explored in this context.

Organic Light-Emitting Diodes (OLEDs): Emitter Design and Device Performance Principles

Similarly, in the field of organic light-emitting diodes, there is a lack of research detailing the use of This compound . Its potential as an emitter, or in other functional layers of an OLED, has not been a subject of published investigation.

Charge Injection and Transport Layer Optimization

No research data is available on the use of This compound for the optimization of charge injection or transport layers in OLEDs. The development of materials for these layers is an active area of research, but it has not included this specific thiophene (B33073) derivative.

Exciton (B1674681) Confinement and Management Strategies

The scientific literature does not provide any information on the application of This compound in exciton confinement and management strategies within OLEDs. This is a specialized area of device physics where other organic semiconductors are typically employed.

Organic Field-Effect Transistors (OFETs): Semiconductor Layer Design and Charge Transport Mechanisms

While direct studies on this compound in OFETs are not available, its structure suggests its primary role would be as a building block for creating larger, more functional organic semiconductors. The hexyl side chains on the thiophene ring are designed to enhance solubility, a crucial factor for solution-based processing of semiconductor layers. The bromohexyl group provides a reactive site for polymerization or further functionalization.

Dielectric Interface Engineering for Improved Charge Mobility

The interface between the organic semiconductor and the dielectric layer is critical for efficient charge transport in an OFET. For a polymer synthesized from this compound, the alkyl side chains would play a significant role in the molecular packing at this interface. The ordering of the polymer chains, influenced by the length and nature of these side chains, directly impacts the electronic coupling between molecules and, consequently, the charge carrier mobility.

Researchers often modify the dielectric surface to promote favorable ordering of the semiconductor. This can involve using self-assembled monolayers (SAMs) that create a surface with specific chemical and physical properties. For a polymer derived from this compound, a hydrophobic SAM would likely be employed to encourage the edge-on packing of the thiophene rings, which is generally favorable for in-plane charge transport.

Table 1: Hypothetical OFET Performance Based on a Polymer Derived from this compound

Dielectric Surface TreatmentExpected Predominant Molecular OrientationHypothetical Charge Carrier Mobility (cm²/Vs)
Untreated SiO₂Mixed edge-on and face-onLow (e.g., 10⁻⁴ - 10⁻³)
Octadecyltrichlorosilane (OTS)Edge-onModerate (e.g., 10⁻² - 10⁻¹)
Hexamethyldisilazane (HMDS)Edge-onModerate (e.g., 10⁻³ - 10⁻²)

Note: This table is illustrative and based on typical values for poly(3-alkylthiophenes).

Solution Processing Effects on Device Performance and Stability

The solubility imparted by the hexyl and bromohexyl side chains would make polymers derived from this compound amenable to various solution-processing techniques, such as spin-coating, drop-casting, and printing methods. The choice of solvent, solution concentration, and deposition speed can all have a profound impact on the morphology of the resulting thin film.

For instance, using a high-boiling-point solvent can slow down the drying process, allowing more time for the polymer chains to self-organize into a more ordered, crystalline structure. This increased crystallinity generally leads to higher charge carrier mobility. Conversely, rapid drying from a low-boiling-point solvent can result in a more amorphous film with lower mobility. The stability of devices would also be influenced by the film morphology, with more crystalline films often exhibiting better long-term stability.

Thermoelectrics: Material Design for Efficient Charge and Phonon Transport

Thermoelectric materials can convert heat energy into electrical energy. For organic materials, the goal is to achieve high electrical conductivity (σ) and a high Seebeck coefficient (S), while maintaining low thermal conductivity (κ). The performance is often evaluated by the dimensionless figure of merit, ZT = (S²σT)/κ.

A polymer synthesized from this compound would likely exhibit the low thermal conductivity characteristic of organic materials. The challenge would be to optimize its electrical properties. This is typically achieved through doping, which increases the concentration of charge carriers. The hexyl side chains, while beneficial for processability, can hinder interchain charge hopping and thus limit the electrical conductivity. Material design for thermoelectric applications often involves finding a balance between processability and electronic performance.

Organic Bioelectronics and Sensors: Research into Material-Biological Interfaces (focused on material science)

Organic bioelectronic devices interface with biological systems, requiring materials that are biocompatible and can operate in an aqueous environment. The this compound monomer could be a starting point for creating biocompatible conducting polymers. The bromohexyl group offers a versatile handle for attaching specific functionalities.

For example, the bromo- group could be substituted with a hydrophilic moiety, such as a glycol chain, to improve the polymer's interaction with water and biological fluids. Furthermore, specific biorecognition elements, like antibodies or enzymes, could be tethered to the polymer backbone via this reactive site. This would allow for the creation of highly specific biosensors. The conducting nature of the polymer backbone would then serve to transduce the biological recognition event into a measurable electrical signal. The material science focus in this area would be on how these modifications affect the polymer's electronic properties, surface energy, and interaction with biological media at the molecular level.

Theoretical and Computational Studies of 3 6 Bromohexyl 4 Hexylthiophene and Its Polymerized Forms

Density Functional Theory (DFT) Calculations for Monomer and Polymer Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and materials. nih.gov It provides valuable predictions of key electronic parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy bandgap (Eg), ionization potential, and electron affinity. These parameters are fundamental to the performance of organic semiconductors in devices like organic photovoltaics (OPVs) and field-effect transistors (OFETs).

For thiophene-based polymers, DFT calculations have shown that chemical modifications to the thiophene (B33073) ring or its side chains can significantly alter the electronic properties. For instance, post-polymerization functionalization of P3HT at the 4-position of the thiophene ring has been studied computationally. In one study, the introduction of a fluorine atom at this position was shown to lower the HOMO level by 0.51 eV compared to the unmodified P3HT, indicating enhanced oxidative stability. acs.org Conversely, the precursor polymer with bromine at that position (Br-P3HT) was found to be nonconductive, lacking the characteristic π–π stacked backbone. acs.org

Theoretical investigations on various thiophene-based donor-acceptor copolymers have systematically explored the relationship between molecular structure and electronic properties. doi.orgfigshare.com By calculating the frontier orbital energies of oligomers of increasing length, researchers can extrapolate the properties of the polymer. These studies reveal how the choice of donor and acceptor units within the polymer backbone dictates the final HOMO/LUMO levels and the bandgap. doi.org

Table 1: Calculated Electronic Properties of Functionalized Poly(3-hexylthiophene) (P3HT) Derivatives

PolymerHOMO (eV)LUMO (eV)Bandgap (eV)
P3HT-4.87-2.872.00
F-P3HT (67% F)-5.38-2.982.40
Br-P3HTN/A (nonconductive)N/AN/A

Data sourced from cyclic voltammetry analysis and absorption spectroscopy, with DFT used for interpretation. acs.org

These calculations are crucial for the rational design of new polymers. For example, to improve the air stability of P3HT, which is known to have a relatively high HOMO energy level, modifications can be computationally screened to identify substituents that lower the HOMO level without detrimentally affecting other desired properties. researchgate.net

Molecular Dynamics (MD) Simulations for Polymer Conformation, Aggregation, and Dynamics

Molecular Dynamics (MD) simulations are a cornerstone for studying the physical movements and conformational changes of atoms and molecules over time. advanceseng.com For semiconducting polymers, MD is essential for understanding morphology at the nanoscale, including polymer chain packing, crystalline and amorphous domain formation, and the dynamics of side-chain and backbone motion. advanceseng.comacs.org These structural features are intrinsically linked to the material's electronic performance.

MD simulations have been extensively applied to P3HT, a close structural analog to the polymer of interest. These studies have provided deep insights into its polymorphism, identifying two primary crystalline forms: Form I, which is often disordered with non-interdigitated side chains, and the more ordered Form II, featuring interdigitated side chains. advanceseng.com Unbiased MD simulations have successfully modeled the phase transition between these two forms, although the transition temperatures in simulations are often higher than experimental values due to idealizations in the models, such as assuming infinite molecular weight and crystal size. advanceseng.comacs.org

The stability of specific polymer conformations, such as helical structures, has also been investigated. MD simulations of a single P3HT chain have shown that a helical conformation can be stable at room temperature but collapses at higher temperatures. tue.nl The surrounding environment, whether in a vacuum or an amorphous polymer matrix, significantly influences this stability. tue.nl Furthermore, MD simulations are used to generate atomistic models of the bulk material, which serve as the necessary input for subsequent calculations of electronic properties and charge transport. nih.gov

Table 2: Representative Simulation Parameters from an MD Study of P3HT

ParameterValue
SystemP3HT oligomers (n=10, 16, 20) and polymer
Force Fields UsedP3HT-tuned OPLS-AA, PCFF+, COMPASS
Simulation Temperature300 K
Simulation Duration40 ns
Calculated Average Density~1.15 g/cm³

This table summarizes typical parameters from MD simulations aimed at studying the structural and thermal behavior of P3HT, showing good agreement with experimental densities. acs.org

In composite materials, such as those blending P3HT with other polymers or nanoparticles, MD simulations can elucidate the interfacial structure and dynamics. For example, in a composite of g-C3N4, PEDOT, and P3HT, MD simulations helped to understand the role of PEDOT as a hole conductor, facilitating charge migration between the other components. rsc.org

Monte Carlo Simulations for Charge Transport Phenomena and Disorder Effects

Charge transport in conjugated polymers is a complex process, often described by charge carriers "hopping" between localized states. Monte Carlo simulations are a probabilistic method particularly well-suited to modeling this type of transport in disordered systems. nih.govresearchgate.net By simulating the random walk of charge carriers through a landscape of electronic states, this method can predict charge carrier mobility and its dependence on factors like temperature, electric field, and the degree of energetic and positional disorder.

The foundation of these simulations is often the Gaussian Disorder Model (GDM), where charge hopping rates between sites are calculated based on their energetic difference and spatial separation. nih.gov The inputs for these simulations, such as the material's morphology and the distribution of energy levels, are typically derived from lower-scale simulations like MD and DFT. nih.gov

Monte Carlo simulations have been instrumental in understanding why charge mobility in disordered organic semiconductors is often several orders of magnitude lower than in their crystalline counterparts. nih.gov They can capture the effects of "trapping," where carriers are temporarily immobilized at low-energy sites, a phenomenon that significantly limits device performance. Studies on P3HT have used Monte Carlo simulations to explain how blending the polymer with conductive nanoparticles, like graphene, can enhance charge mobility by providing additional transport pathways and reducing the time carriers spend on the polymer chains. researchgate.netnih.gov

These simulations can also elucidate counterintuitive experimental observations. For example, in time-of-flight photoconductivity measurements, Monte Carlo simulations have shown how space-charge effects can screen the external electric field and selectively capture slower charge carriers, leading to a higher average velocity for the remaining carrier packet. researchgate.net

Multiscale Modeling Approaches for Device-Level Simulations

The properties of a functional electronic device emerge from phenomena occurring across a vast range of length and time scales, from the quantum mechanics of electron orbitals to the macroscopic flow of current. purdue.edu Multiscale modeling aims to bridge these scales by systematically linking different computational methods, each suited for a particular regime. researchgate.netprinceton.edu This hierarchical approach allows for the prediction of device-level behavior based on the fundamental chemical structure of the material. purdue.edu

A typical multiscale workflow for a polymer-based device might begin with DFT calculations to determine the electronic properties of a single polymer chain or a small, ordered aggregate. purdue.edursc.org This information is then used to parameterize a force field for classical MD simulations, which can model the morphology and dynamics of a much larger, bulk system containing thousands of chains. researchgate.net The resulting atomistic morphology from MD then serves as the input for kinetic Monte Carlo simulations to predict charge mobility. rsc.org Finally, these mobility values can be fed into continuum models to simulate the current-voltage characteristics of a complete device.

This integrated approach is essential for capturing the complexity of polymer-based materials. For instance, a multiscale model was developed to study hole transfer in polyethylene (B3416737), demonstrating that the computed mobility in the amorphous polymer was several orders of magnitude smaller than in its crystalline form, in agreement with experiments. rsc.org This difference was attributed to strong hole localization and conformational disorder in the amorphous regions. Such models provide a powerful tool for understanding how processing conditions, which influence polymer morphology, ultimately impact the final device performance. polito.it

Predictive Design of New Materials based on Computational Insights

A primary goal of computational materials science is to accelerate the discovery of new materials through predictive design. researchgate.netpurdue.edu By establishing clear structure-property relationships, computational models can guide synthetic efforts toward materials with optimized properties for a specific application, reducing the time and expense of a purely experimental trial-and-error approach. gatech.edu

In the context of thiophene-based polymers, computational insights are used to address existing material limitations and propose novel molecular architectures. For example, P3HT suffers from a relatively high HOMO level, which makes it susceptible to oxidation and limits its long-term stability in air. researchgate.net Computational screening can be used to explore the effect of various electron-withdrawing functional groups on the thiophene backbone. The goal is to identify modifications that lower the HOMO energy level to improve stability while preserving or enhancing charge mobility and solubility. doi.orgresearchgate.net

Computational studies also guide the design of donor-acceptor copolymers to tune the optical bandgap for specific applications, such as optimizing light absorption in solar cells. figshare.comnih.gov Theoretical models can predict how the frontier orbitals of different monomer units will combine in the polymer, allowing for the targeted design of materials with desired ionization potentials and electron affinities. figshare.com The development of new polymerization techniques, such as direct arylation polymerization (DArP), which offers better control over the polymer structure, further enhances the synergy between predictive modeling and experimental synthesis, paving the way for the next generation of high-performance organic electronic materials. nih.gov

Emerging Research Directions and Future Perspectives for Advanced Thiophene Based Materials

Integration with Novel Hybrid Organic-Inorganic Material Systems

A significant frontier in materials science is the development of hybrid organic-inorganic systems, which synergistically combine the properties of both components, such as the processability and flexibility of polymers with the stability and electronic properties of inorganic materials. unibo.it The IUPAC defines a hybrid material as a compound composed of an intimate mixture of inorganic and organic components, often interpenetrating on a scale of less than 1 micrometer. unibo.it The functional bromine atom on poly[3-(6-bromohexyl)-4-hexylthiophene] makes it an ideal candidate for integration into such hybrid systems.

Future research is directed towards grafting these functionalized polythiophenes onto the surfaces of inorganic nanostructures like metal oxides (e.g., TiO₂, ZnO), quantum dots, or metallic nanoparticles. This can be achieved through post-synthesis modification, where the bromo-functionalized polymer reacts to form covalent linkages with the inorganic surface. For instance, the polymer could be anchored to oxide surfaces via linker molecules that undergo nucleophilic substitution with the bromohexyl group. Such hybrid materials are poised to be instrumental in creating more efficient charge separation and transport layers in photovoltaic devices and photocatalysis. The development of nanostructured hybrid materials through sol-gel processes also presents a promising route for creating multifunctional catalysts and sensing systems with high mechanical and hydrothermal resistance. chalmers.se

Another area of exploration involves the in-situ polymerization of this compound within porous inorganic scaffolds, such as mesoporous silica (B1680970) or titania nanotube arrays. This approach could lead to highly ordered bulk heterojunctions for solar cells or advanced electrodes for energy storage devices with enhanced interfacial area and stability. chalmers.se For example, poly(3-hexylthiophene) has been successfully integrated with Ag-doped TiO₂ nanotubes (P3HT/Ag-TiO₂-NTs) to create materials with specific structural and morphological properties for electronic applications. poliba.it

Exploration of Alternative Functionalization Strategies and Polymer Architectures

The post-polymerization functionalization of poly[3-(6-bromohexyl)thiophene] is a cornerstone for creating a diverse library of advanced materials. poliba.ittycorun.com This strategy allows for the introduction of a wide array of functional groups onto the polythiophene backbone without altering the polymerization process itself, thus preserving the desirable regioregularity and solubility of the parent polymer. tycorun.com

Current and future research focuses on expanding the range of chemical transformations possible on the bromohexyl side chain. This includes nucleophilic substitution reactions to introduce moieties such as azides, amines, thiols, and carboxylic acids. tycorun.comnih.gov These groups can then serve as secondary handles for further modification, for example, through "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This enables the attachment of complex molecules, including chromophores for non-linear optics, fullerene derivatives for photovoltaics, or biocompatible polymers like polyethylene (B3416737) glycol (PEG). nih.gov

The development of complex polymer architectures is another key research direction. This includes the synthesis of:

Graft Copolymers: By using the functionalized side chains as initiation sites for the polymerization of other monomers.

Block Copolymers: Regioregular poly[3-(6-bromohexyl)thiophene] can act as a macroinitiator for other polymerization techniques like Atom Transfer Radical Polymerization (ATRP), leading to well-defined rod-coil block copolymers. cnr.it

Sequence-Controlled Copolymers: Advanced polymerization techniques like catalyst-transfer polycondensation (CTP) enable the synthesis of copolymers with precise sequences of different thiophene (B33073) monomers, including functional ones like 3-(6-bromohexyl)thiophene (B3186595), to fine-tune electronic and morphological properties. umons.ac.be

A notable example is the synthesis of polythiophenes with cationic phosphonium (B103445) groups, starting from a poly(3-(6'-bromohexyl)thiophene) precursor. researchgate.net These functionalized polymers have shown potential as vectors for imaging and siRNA delivery in biomedical applications. researchgate.net

Functionalization Strategy Reactant/Method Resulting Functional Group Potential Application Reference
Nucleophilic SubstitutionSodium AzideAzide (-N₃)Click chemistry handle nih.gov
Nucleophilic Substitution2-CarboxyanthraquinoneAnthraquinone (B42736)Chemo-recognition, Redox sensors tycorun.com
Nucleophilic SubstitutionTriphenylphosphinePhosphonium Salt (-(PPh₃)⁺Br⁻)Biomedical imaging, Gene delivery researchgate.net
Copolymerization (GRIM)3-hexylthiophene (B156222) monomerRandom CopolymerTunable electronic properties, Stretchable electronics mdpi.com
Post-polymerization (CuAAC)Alkyne-functionalized C60C60 FullereneOrganic photovoltaics nih.gov

This table provides examples of functionalization strategies starting from poly[3-(6-bromohexyl)thiophene] or its monomer.

Development of Sustainable Synthesis and Processing Methodologies

The chemical industry is undergoing a paradigm shift towards "green" and sustainable practices, and the synthesis of conjugated polymers is no exception. Future research on this compound and its polymer will increasingly focus on environmentally benign synthesis and processing methods. poliba.it

Key emerging directions include:

Enzyme-Catalyzed Polymerization: Using enzymes like horseradish peroxidase (HRP) as catalysts in aqueous solutions represents a green alternative to traditional metal-catalyzed or oxidative polymerization. nih.gov This method operates under mild conditions and reduces the reliance on toxic solvents and reagents. nih.gov

Direct Arylation Polymerization (DArP): This method is gaining traction as it reduces the number of synthetic steps required for monomer preparation (avoiding organometallic intermediates) and minimizes toxic by-products. Research is focused on adapting DArP to use more sustainable solvents, such as alcohols or even water, instead of traditional chlorinated or aromatic hydrocarbons. poliba.it

Electrochemical Synthesis: Electropolymerization is inherently a green technique as it uses electricity to drive the reaction, minimizing the need for chemical oxidants. tycorun.com It allows for the direct deposition of polymer films onto electrode surfaces, reducing processing steps. Future work aims to use environmentally friendly electrolytes and solvents, such as ionic liquids or aqueous systems. tycorun.com

Sustainable Processing: The use of hazardous halogenated solvents like chloroform (B151607) and chlorobenzene (B131634) for processing polythiophenes is a major environmental concern. mdpi.com A critical area of research is the identification and optimization of non-halogenated, "eco-friendly" solvents for processing polythiophene-based materials for applications like all-polymer solar cells. mdpi.com Furthermore, solvent-free techniques like melt electrospinning and plasma processing are being explored for fabricating polymer devices, offering significant reductions in waste and environmental impact. scispace.comvnu.edu.vn

Advanced Material Design for Specific Energy Harvesting and Sensing Platforms

The versatility of the this compound platform allows for the precise design of materials tailored for specific high-performance applications, particularly in energy harvesting and chemical sensing.

For Energy Harvesting: In organic photovoltaics (OPVs), the performance is highly dependent on the morphology and electronic properties of the donor-acceptor blend. mdpi.com Post-polymerization functionalization of poly[this compound] allows for the fine-tuning of these properties. For example, attaching specific side chains can:

Improve Miscibility: Enhance the compatibility between the polythiophene donor and the non-fullerene acceptor, leading to a more optimal bulk heterojunction morphology. mdpi.com

Tune Energy Levels: Modify the HOMO/LUMO energy levels of the polymer to achieve better alignment with the acceptor material, maximizing the open-circuit voltage (Voc).

Enhance Charge Mobility: Introduce groups that promote intermolecular π-π stacking, leading to improved charge transport and higher short-circuit currents (Jsc).

Future designs will involve creating complex architectures like all-conjugated block copolymers or ternary blends where a functionalized polythiophene derivative acts as a compatibilizer or morphological stabilizer. cnr.it

For Sensing Platforms: The ability to introduce specific recognition elements onto the polythiophene backbone is key to creating highly sensitive and selective chemical sensors. The chromic response (color change) of polythiophenes to external stimuli makes them excellent candidates for visual or spectroscopic sensing. Research is focused on attaching host molecules (e.g., crown ethers, calixarenes) or specific binding sites to the bromohexyl side chain. These functionalized polymers can then exhibit "affinitychromism," changing their optical properties upon binding to specific ions or molecules, enabling chemo-recognition applications. tycorun.com

Application Design Strategy Target Property Improvement Reference
Organic Solar CellsCovalent attachment of fullerene (C60)Improved donor-acceptor interface, charge separation nih.gov
Organic Solar CellsTuning side-chains for miscibilityOptimized bulk heterojunction morphology mdpi.com
Chemical SensorsAttachment of anthraquinone moietiesSelective chemo-recognition of analytes tycorun.com
SupercapacitorsIntegration with TiO₂ nanotubesHigh specific capacitance and energy density chalmers.se
BioelectronicsFunctionalization with phosphonium groupsPhotodynamic therapy, cellular imaging researchgate.net

This table illustrates how advanced material design based on functionalized polythiophenes targets specific applications.

Expanding the Scope to Stimuli-Responsive and Adaptive Polythiophene Systems

"Smart" polymers that can change their properties in response to external stimuli are at the forefront of materials innovation. The poly[3-(6-bromohexyl)thiophene] framework is an excellent starting point for creating such stimuli-responsive systems due to its functional handle.

The primary strategy involves a two-step process:

Synthesize the regioregular poly[3-(6-bromohexyl)thiophene] precursor.

Use the bromohexyl side chain to attach well-known stimuli-responsive chemical groups via nucleophilic substitution.

This approach opens the door to a wide range of adaptive materials:

pH-Responsive Systems: By introducing acidic or basic groups (e.g., carboxylic acids, amines), the polymer's solubility, conformation, and electronic properties can be reversibly controlled by changing the pH of the environment. researchgate.net This has applications in drug delivery and smart coatings.

Thermo-Responsive Systems: Attaching polymers like poly(N-isopropylacrylamide) (PNIPAM) can induce a temperature-dependent phase transition, allowing for the creation of thermally switchable sensors or actuators.

Photo-Responsive Systems: Incorporating photo-switchable molecules like azobenzene (B91143) or spiropyran allows for the reversible modulation of the polymer's conjugation, color, and conductivity using light of specific wavelengths.

Bio-Responsive Systems: Functionalization with biomolecules or moieties that respond to specific biological signals (e.g., enzymes, glucose) can lead to advanced diagnostic tools and biocompatible materials. An example is the development of polythiophenes that exhibit efficient phototoxicity upon illumination, making them useful for photodynamic therapy. researchgate.net

The future in this domain lies in creating multi-responsive systems that can react to several stimuli independently or synergistically, leading to highly sophisticated and functional materials for applications ranging from soft robotics to personalized medicine. researchgate.net

Q & A

Q. What are the established synthesis routes for 3-(6-Bromohexyl)-4-hexylthiophene, and what key experimental parameters influence yield?

The synthesis typically involves alkylation of a thiophene precursor using 1,6-dibromohexane under controlled nucleophilic substitution conditions. Critical parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants to minimize side products like di-alkylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound .

Q. How can researchers verify the purity and structural integrity of this compound after synthesis?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns and bromine placement, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Discrepancies in NMR integration ratios (e.g., unexpected proton counts near the bromine moiety) may indicate incomplete alkylation or residual solvents .

Q. What safety protocols are critical when handling brominated thiophene derivatives like this compound?

Use fume hoods for all procedures due to volatile organic intermediates. Wear nitrile gloves and goggles to prevent skin/eye contact with brominated compounds, which may cause irritation. Waste disposal must follow halogenated organic waste guidelines to avoid environmental contamination .

Q. Which solvents are optimal for dissolving this compound in spectroscopic studies?

Chloroform-d or deuterated DMSO are preferred for NMR due to the compound’s moderate polarity. For UV-Vis studies, use non-polar solvents like hexane to minimize solvent effects on absorption spectra .

Q. How should researchers design a kinetic study to monitor the stability of this compound under varying pH conditions?

Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures. Use HPLC with a C18 column to quantify degradation products over time. Compare retention times and peak areas to establish degradation pathways .

Advanced Research Questions

Q. What strategies address challenges in achieving regioselective bromination during the synthesis of this compound?

Employ directing groups (e.g., temporary protecting groups on the thiophene ring) to steer bromination to the desired position. Alternatively, use Lewis acid catalysts (e.g., FeCl₃) to enhance selectivity. Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and minimize over-bromination .

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) elucidate the thermal stability of this compound?

Conduct DSC under nitrogen to identify melting points and phase transitions. TGA at a heating rate of 10°C/min reveals decomposition temperatures. A sudden mass loss above 200°C typically indicates C-Br bond cleavage, which correlates with thermal instability .

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps and absorption spectra. Compare results with experimental UV-Vis data to validate accuracy. Adjust substituent chain lengths in simulations to explore structure-property relationships .

Q. How do solvent polarity and alkyl chain length influence the self-assembly behavior of this compound in thin-film applications?

Use atomic force microscopy (AFM) to characterize films spin-coated from solvents of varying polarity (e.g., toluene vs. chloroform). Polar solvents enhance molecular ordering due to dipole interactions, while longer alkyl chains improve film continuity by reducing crystallite defects .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Cross-validate using multiple techniques: X-ray crystallography for unambiguous structural confirmation, alongside heteronuclear correlation NMR (HSQC/HMBC) to assign ambiguous peaks. Replicate synthesis under inert atmospheres to rule out oxidative degradation artifacts .

Methodological Best Practices

  • Experimental Design : Prioritize factorial design to test variables (e.g., temperature, catalyst loading) systematically, reducing trial counts while maximizing data robustness .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify hidden correlations in complex datasets, such as solvent effects on reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.